3-(6-Methyl-2-pyridyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one
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Overview
Description
3-(6-Methyl-2-pyridyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures, which can significantly influence their chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-2-pyridyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one can be approached through multi-step organic synthesis. A possible synthetic route might involve the following steps:
Formation of the Pyridine Ring: Starting with a precursor such as 2-methylpyridine, various functionalization reactions can be employed to introduce the necessary substituents.
Cyclization: The cyclopentane and chromene rings can be formed through cyclization reactions, possibly involving intramolecular aldol condensations or Diels-Alder reactions.
Oxazinone Formation: The final step would involve the formation of the oxazinone ring, which could be achieved through a cyclization reaction involving an amine and a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methyl-2-pyridyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Properties
Molecular Formula |
C20H18N2O3 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-(6-methylpyridin-2-yl)-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one |
InChI |
InChI=1S/C20H18N2O3/c1-12-4-2-7-18(21-12)22-10-16-17(24-11-22)9-8-14-13-5-3-6-15(13)20(23)25-19(14)16/h2,4,7-9H,3,5-6,10-11H2,1H3 |
InChI Key |
ZMVVUZPHFOQIIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2CC3=C(C=CC4=C3OC(=O)C5=C4CCC5)OC2 |
Origin of Product |
United States |
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